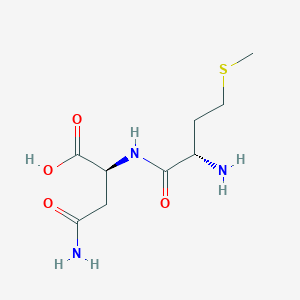

H-Met-asn-OH

Description

Properties

Molecular Formula |

C9H17N3O4S |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |

InChI Key |

JMEWFDUAFKVAAT-WDSKDSINSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to H-Met-Asn-OH (Methionyl-Asparagine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the dipeptide H-Met-Asn-OH, also known as Methionyl-Asparagine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, drug discovery, and peptide science.

Chemical Structure and Properties

This compound is a dipeptide composed of L-methionine and L-asparagine, linked by a peptide bond. The N-terminus is methionine, and the C-terminus is asparagine.

Chemical Identifiers:

-

IUPAC Name: (2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[1][2]

-

Molecular Weight: 263.32 g/mol [2]

-

CAS Number: 36261-61-7

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that much of the available data is predicted through computational models and should be experimentally verified.

| Property | Value | Source |

| Molecular Weight | 263.32 g/mol | PubChem (Computed) |

| Accurate Mass | 263.094 g/mol | TRC (Chemical Data) |

| Boiling Point | 642.3 ± 55.0 °C | ChemicalBook (Predicted) |

| Density | 1.337 ± 0.06 g/cm³ | ChemicalBook (Predicted) |

| pKa | 2.90 ± 0.10 | ChemicalBook (Predicted) |

| XLogP3 | -5.0 | PubChem (Computed) |

| Storage Temperature | -15°C | ChemicalBook |

Experimental Protocols

While specific experimental protocols for the synthesis and purification of this compound are not extensively detailed in the literature, the following sections outline standard, well-established methodologies for dipeptide synthesis that can be readily adapted for this specific molecule.

Synthesis of this compound

This compound can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods. SPPS is generally preferred for its efficiency and ease of purification.

2.1.1. Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective approach. The synthesis proceeds from the C-terminus (Asparagine) to the N-terminus (Methionine).

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Met-OH

-

Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)

-

Cold diethyl ether

Workflow for Solid-Phase Synthesis of this compound:

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Steps:

-

Resin Swelling: The Fmoc-Asn(Trt)-Wang resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the asparagine residue using a solution of 20% piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling: Fmoc-Met-OH is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and added to the resin to form the peptide bond.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Final Deprotection: The Fmoc group from the N-terminal methionine is removed with 20% piperidine in DMF.

-

Final Washing and Drying: The peptide-resin is washed with DMF and DCM and then dried.

-

Cleavage and Side-Chain Deprotection: The dipeptide is cleaved from the resin, and the trityl (Trt) protecting group from the asparagine side chain is removed using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Typical RP-HPLC Conditions for Dipeptide Purification:

| Parameter | Condition |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |

| Detection | UV absorbance at 214 nm and 280 nm |

| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for analytical, higher for preparative) |

Characterization

The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The chemical shifts of the protons and carbons will be characteristic of the methionine and asparagine residues and the peptide backbone.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is limited in the current scientific literature. However, based on the known roles of its constituent amino acids and the general metabolism of dipeptides, we can infer its potential biological significance.

Dipeptide Uptake and Metabolism

Dipeptides are generally transported into cells via proton-coupled peptide transporters such as PepT1 and PepT2. Once inside the cell, they are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, L-methionine and L-asparagine. These amino acids then enter their respective metabolic pathways.

Logical Flow of Dipeptide Uptake and Action:

Caption: General pathway for dipeptide uptake and metabolism.

Potential Roles of Constituent Amino Acids

-

L-Methionine: As an essential amino acid, methionine plays a crucial role in protein synthesis and is a precursor for other sulfur-containing compounds. It is also a key component of the S-adenosylmethionine (SAM) cycle, which is central to methylation reactions, including DNA and histone methylation, thereby playing a role in epigenetic regulation. Methionine metabolism is also linked to cellular redox homeostasis.

-

L-Asparagine: Asparagine is a non-essential amino acid that is important for protein synthesis and the synthesis of glycoproteins. It also plays a role in the nervous system. Recent studies have implicated asparagine in the regulation of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and metabolism.

Hypothetical Signaling Involvement

Given that both methionine and asparagine can influence the mTORC1 pathway, it is plausible that this compound, upon uptake and hydrolysis, could contribute to the intracellular amino acid pool that signals to mTORC1. This pathway is a critical sensor of nutrient availability and plays a key role in cellular responses to nutrient levels.

Hypothetical mTORC1 Signaling Involvement:

Caption: Hypothetical role of this compound in mTORC1 signaling.

Conclusion

This compound is a simple dipeptide with well-defined chemical properties. While specific biological studies on this molecule are scarce, its constituent amino acids are of significant biological importance. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and purification of this compound for further investigation. Future research should focus on elucidating the specific biological activities of this dipeptide, including its transport kinetics, metabolic fate, and potential modulation of cellular signaling pathways. Such studies will be crucial in determining its potential applications in nutrition, pharmacology, and drug development.

References

An In-depth Technical Guide to the Enzymatic Cleavage Sites of H-Met-Asn-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential enzymatic cleavage sites of the dipeptide L-Methionyl-L-Asparagine (H-Met-Asn-OH). Understanding the metabolic stability of small peptides is crucial for the development of peptide-based therapeutics and for elucidating their roles in biological systems. This document outlines the probable enzymatic pathways involved in the hydrolysis of this compound, discusses the substrate specificities of relevant proteases, presents available quantitative data for related substrates, and provides detailed experimental protocols for determining cleavage sites.

Introduction to the Enzymatic Lability of this compound

The dipeptide this compound, composed of an N-terminal methionine and a C-terminal asparagine, is susceptible to enzymatic cleavage by various proteases. The primary sites of enzymatic attack are the N-terminal amino group, the C-terminal carboxyl group, and the internal peptide bond. The likelihood of cleavage at these sites is dictated by the specificity of the enzymes present in the biological environment.

Based on the structure of this compound, the most probable enzymatic degradation will be initiated by aminopeptidases, which act on the N-terminal methionine. Carboxypeptidases that recognize C-terminal asparagine may also contribute to its metabolism. Cleavage of the internal peptide bond by endopeptidases is less likely, as common endopeptidases typically recognize specific sequences of amino acids not present in this simple dipeptide.

Potential Enzymatic Cleavage Sites

N-Terminal Cleavage by Aminopeptidases

The most probable enzymatic cleavage of this compound involves the removal of the N-terminal methionine by aminopeptidases.

-

Methionine Aminopeptidases (MAPs): These ubiquitous enzymes are responsible for the co-translational and post-translational removal of the initiator methionine from nascent polypeptide chains. The specificity of MAPs is highly influenced by the nature of the amino acid at the P1' position (the residue adjacent to the N-terminal methionine). While MAPs generally prefer small, uncharged residues at the P1' position, some studies have shown that asparagine at this position is tolerated, suggesting that this compound could be a substrate for these enzymes.

C-Terminal Cleavage by Carboxypeptidases

Cleavage at the C-terminus would involve the removal of the asparagine residue by carboxypeptidases.

-

Carboxypeptidase A (CPA): This digestive enzyme typically shows a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains. Its activity on peptides with a C-terminal asparagine is generally low.

-

Carboxypeptidase Y: This is a less specific carboxypeptidase and has been shown to cleave a wider variety of C-terminal residues. It is possible that Carboxypeptidase Y could hydrolyze the peptide bond to release asparagine.

Internal Peptide Bond Cleavage by Endopeptidases

Endopeptidases cleave peptide bonds within a polypeptide chain and usually recognize specific amino acid sequences. For a simple dipeptide like this compound, cleavage by a specific endopeptidase is unlikely unless it is part of a larger polypeptide chain that forms a recognition motif for a particular enzyme. There is no strong evidence to suggest that common endopeptidases have a high affinity for the Met-Asn linkage itself.

Quantitative Data on Enzymatic Cleavage

| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Methionine Aminopeptidase 2 | Met-Ala-Ser | 1.3 | 130 | 10,000 | [1] |

| Human Methionine Aminopeptidase 2 | Met-Gly-Ser | 0.8 | 200 | 4,000 | [1] |

| Human Methionine Aminopeptidase 2 | Met-Val-Ser | 0.04 | 150 | 270 | [1] |

| E. coli Methionine Aminopeptidase | Met-Ala-Pro | 11.2 | 120 | 93,000 | [1] |

| E. coli Methionine Aminopeptidase | Met-Gly-Gly | - | - | - | [2] |

Note: The catalytic efficiency of human MetAP2 for dipeptide substrates has been reported to be at least 250-fold lower than for tripeptides. This suggests that the cleavage of this compound by MAPs would likely be a relatively slow process compared to the cleavage of longer peptides with a preferred P1' residue.

Experimental Protocols

Protocol for Determination of Enzymatic Cleavage Site by LC-MS/MS

This protocol outlines a general method for identifying the cleavage products of this compound following incubation with a protease.

Materials:

-

This compound dipeptide

-

Selected protease (e.g., Methionine Aminopeptidase, Carboxypeptidase A, or a tissue extract)

-

Reaction Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Enzymatic Reaction:

-

Prepare a solution of this compound in the appropriate reaction buffer at a known concentration (e.g., 1 mM).

-

Initiate the reaction by adding the protease to the dipeptide solution at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, quench a sample of the reaction mixture by adding an equal volume of the quenching solution.

-

-

LC-MS/MS Analysis:

-

Inject the quenched samples into the LC-MS/MS system.

-

Separate the components of the reaction mixture using a C18 reverse-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.

-

Analyze the eluent by mass spectrometry in both full scan mode (to identify the m/z of the parent dipeptide and its cleavage products) and tandem MS (MS/MS) mode (to confirm the identity of the fragments).

-

-

Data Analysis:

-

Analyze the mass spectra to identify the masses of the intact this compound and any new species that appear over time.

-

Expected cleavage products:

-

N-terminal cleavage: Methionine (m/z 150.05) and Asparagine (m/z 133.05)

-

C-terminal cleavage: Methionine (m/z 150.05) and Asparagine (m/z 133.05)

-

-

Use MS/MS fragmentation data to confirm the identity of the observed peaks.

-

Protocol for a Fluorescence-Based Enzyme Activity Assay

This protocol describes a general method to quantify the rate of enzymatic hydrolysis of this compound using a fluorescence-based assay. This assay relies on the reaction of a fluorogenic reagent (e.g., fluorescamine or o-phthaldialdehyde) with the primary amines of the cleavage products.

Materials:

-

This compound dipeptide

-

Selected protease

-

Reaction Buffer

-

Fluorogenic reagent (e.g., Fluorescamine solution in acetone)

-

Borate buffer (pH 9.0)

-

Fluorescence microplate reader

Procedure:

-

Enzymatic Reaction:

-

Set up the enzymatic reaction as described in Protocol 4.1.

-

-

Derivatization:

-

At each time point, take an aliquot of the reaction mixture and add it to a well of a microplate.

-

Add borate buffer to adjust the pH to the optimal range for the derivatization reaction.

-

Add the fluorogenic reagent to each well and mix.

-

Allow the reaction to proceed for a specified time in the dark.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~390/475 nm for fluorescamine).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the expected cleavage products (methionine and asparagine).

-

Use the standard curve to convert the fluorescence readings into the concentration of product formed.

-

Plot the concentration of product versus time to determine the initial reaction velocity.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Visualizations

The following diagrams illustrate the potential enzymatic cleavage pathways of this compound and a typical experimental workflow for their identification.

Caption: Potential enzymatic cleavage pathways of this compound.

Caption: Experimental workflow for identifying enzymatic cleavage sites.

Conclusion

The enzymatic cleavage of this compound is most likely to be initiated by aminopeptidases acting on the N-terminal methionine. While carboxypeptidases may also play a role, their activity on a C-terminal asparagine is generally less pronounced. The provided experimental protocols offer robust methods for confirming these predicted cleavage sites and for quantifying the kinetics of hydrolysis. The data and methodologies presented in this guide will be valuable for researchers in drug development and proteomics who are investigating the stability and metabolism of small peptides.

References

An In-depth Technical Guide on the Cellular Uptake Mechanism of the Met-Asn Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cellular uptake of the dipeptide Methionine-Asparagine (Met-Asn) is a critical process in nutrient absorption and has significant implications for drug delivery strategies. This technical guide provides a comprehensive overview of the core mechanisms governing the entry of Met-Asn into cells. The primary pathway for Met-Asn uptake is carrier-mediated active transport facilitated by proton-coupled oligopeptide transporters of the Solute Carrier (SLC) 15 family, namely PEPT1 (SLC15A1) and PEPT2 (SLC15A2). A potential, albeit likely minor, role may also be played by the proton-coupled amino acid transporter PAT1 (SLC36A1). This document details the characteristics of these transporters, the kinetic parameters of dipeptide transport, the intricate signaling pathways that regulate transporter expression and activity, and standardized experimental protocols for studying Met-Asn uptake.

Core Cellular Uptake Mechanisms

The transport of Met-Asn across the plasma membrane is an active process, primarily driven by an inwardly directed proton gradient. This mechanism allows for the accumulation of the dipeptide within the cell against its concentration gradient.

Primary Transporters: PEPT1 and PEPT2

The principal mediators of Met-Asn cellular uptake are the proton-coupled oligopeptide transporters PEPT1 and PEPT2.[1][2] These transporters are highly promiscuous, capable of transporting a vast array of di- and tripeptides.[1][2]

-

PEPT1 (SLC15A1): Characterized as a high-capacity, low-affinity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.[3] It is also found in other tissues, such as the kidney. The transport process is electrogenic, involving the co-transport of one proton with a neutral dipeptide.

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter. It is primarily expressed in the kidney for the reabsorption of peptides from the glomerular filtrate, and is also found in various other tissues including the brain, lung, and mammary gland. PEPT2 also operates via a proton-coupled mechanism. Given its higher affinity, PEPT2 is a significant player in tissues where peptide concentrations are typically lower than in the intestinal lumen.

Potential Secondary Transporter: PAT1 (SLC36A1)

The proton-coupled amino acid transporter 1 (PAT1), also known as SLC36A1, is another potential, though likely less significant, route for Met-Asn uptake. PAT1 transports small, neutral amino acids and has been shown to transport some dipeptides, such as Gly-Sar and Gly-Gly. However, its substrate specificity for a broader range of dipeptides is not as extensive as that of PEPT1 and PEPT2.

Data Presentation: Quantitative Transport Kinetics

Table 1: Kinetic Parameters for PEPT1-Mediated Dipeptide Transport

| Substrate | Cell Line | Km (mM) | Vmax (nmol/mg protein/10 min) | Reference |

| Glycylsarcosine (Gly-Sar) | Caco-2 | 0.7 - 2.4 | 8.4 - 21.0 | |

| Glycylsarcosine (Gly-Sar) | Mouse Jejunum | 9.96 | 233 pmol/mg/20 sec |

Table 2: Kinetic Parameters for PEPT2-Mediated Dipeptide Transport

| Substrate | Cell Line/System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Methionyl-Methionine (Met-Met) | Bovine Mammary Epithelial Cells (BMECs) | 52.4 | 14.8 | |

| Glycylsarcosine (Gly-Sar) | Rat Kidney Proximal Tubule Cells (SKPT-0193 cl.2) | N/A | N/A |

Table 3: Inhibition Constants (Ki) for Dipeptide Transporters

| Inhibitor | Transporter | Ki (µM) | Reference |

| Lys[Z(NO2)]-Pro | PEPT1 | 5 - 10 | |

| Lys[Z(NO2)]-Val | PEPT1 & PEPT2 | 2 |

Regulatory Signaling Pathways

The expression and activity of PEPT1 and PEPT2 are dynamically regulated by a complex network of intracellular signaling pathways. This regulation allows cells to adapt to varying nutritional states and other external stimuli.

PEPT1 Regulation

The regulation of PEPT1 is multifactorial, involving transcriptional and post-transcriptional mechanisms.

-

cAMP/PKA and PI3K/Akt Pathways: Hormones such as Glucose-dependent insulinotropic polypeptide (GIP) can stimulate PEPT1 activity. This stimulation is mediated through the activation of both the cAMP and PI3K signaling pathways. The cAMP pathway can act through both Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

Transcriptional Regulation: Several transcription factors are known to modulate PEPT1 gene expression. Cdx2, in concert with Sp1, plays a crucial role in the intestine-specific expression of PEPT1. The Nrf2 pathway can also enhance PEPT1 expression and transport activity.

// Nodes GIP [label="GIP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GIPR [label="GIP Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epac [label="Epac", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PEPT1_Activity [label="PEPT1 Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Cdx2 [label="Cdx2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sp1 [label="Sp1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEPT1_Gene [label="PEPT1 Gene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PEPT1_Expression [label="PEPT1 Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GIP -> GIPR [label="binds"]; GIPR -> AC [label="activates"]; GIPR -> PI3K [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; cAMP -> Epac [label="activates"]; PI3K -> Akt [label="activates"]; PKA -> PEPT1_Activity [label="stimulates"]; Epac -> PEPT1_Activity [label="stimulates"]; Akt -> PEPT1_Activity [label="stimulates"];

Cdx2 -> PEPT1_Gene [label="activates transcription"]; Sp1 -> PEPT1_Gene [label="activates transcription"]; Nrf2 -> PEPT1_Gene [label="activates transcription"]; PEPT1_Gene -> PEPT1_Expression; } .dot Caption: Signaling pathways regulating PEPT1 expression and activity.

PEPT2 Regulation

The regulation of the high-affinity transporter PEPT2 also involves multiple signaling cascades.

-

PI3K/Akt and mTOR Pathways: The PI3K/Akt signaling pathway is a key regulator of PEPT2 expression and the transport of dipeptides. The mTOR signaling pathway also modulates PEPT2, with Nedd4-2 acting as a mediator in this regulation.

-

Post-transcriptional Regulation: Several proteins can interact with PEPT2 to modulate its function. The PDZ domain-containing protein (PDZK1) acts as a scaffold protein, and its interaction with PEPT2 is important for the transport of di- and tripeptides in the kidney. Ubiquitin-like specific protease 18 (USP18) can increase the Vmax of PEPT2 by enhancing its expression on the plasma membrane.

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Nedd4_2 [label="Nedd4-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEPT2 [label="PEPT2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDZK1 [label="PDZK1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; USP18 [label="USP18", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> Receptor [label="binds"]; Receptor -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> mTORC1 [label="activates"]; mTORC1 -> Nedd4_2 [label="regulates"]; Nedd4_2 -> PEPT2 [label="modulates"]; Akt -> PEPT2 [label="regulates expression"]; PDZK1 -> PEPT2 [label="interacts with"]; USP18 -> PEPT2 [label="enhances Vmax"]; } .dot Caption: Signaling pathways regulating PEPT2 expression and activity.

Experimental Protocols

Investigating the cellular uptake of Met-Asn requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Cell Culture Models

-

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal drug and nutrient absorption. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with a brush border, expressing transporters like PEPT1.

-

Seeding and Culture: Caco-2 cells are seeded at a density of approximately 2 x 105 cells/cm2 on Transwell permeable supports. The cells are cultured in a high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. The culture medium is changed every 2-3 days, and the cells are typically used for transport studies 19-21 days post-seeding to allow for full differentiation.

-

-

CHO Cells: Chinese Hamster Ovary (CHO) cells are another common model, particularly when they are engineered to overexpress a specific transporter of interest, such as PEPT1. This allows for the study of the transporter in a system with low endogenous background transport.

-

Culture Conditions: CHO cells are typically cultured in a suitable medium such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics. For experiments involving dipeptide uptake, cells can be grown in media where specific amino acids are replaced with dipeptides to study their utilization.

-

-

Xenopus laevis Oocytes: Xenopus oocytes are a powerful heterologous expression system for studying transporters. Injection of cRNA encoding the transporter of interest leads to high levels of functional protein expression in the oocyte membrane, making them ideal for electrophysiological and radiolabeled uptake studies.

Radiolabeled Dipeptide Uptake Assay

This is a direct method to quantify the transport of a dipeptide into cells.

-

Cell Preparation: Culture cells (e.g., Caco-2, CHO, or transporter-expressing cells) to confluence in appropriate multi-well plates.

-

Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution buffered with HEPES, pH adjusted to 6.0 to favor proton-coupled transport).

-

Pre-incubation: Add transport buffer to the cells and pre-incubate at 37°C for 10-15 minutes to equilibrate.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake solution containing the radiolabeled dipeptide (e.g., [14C]Met-Asn or a suitable analog) at various concentrations.

-

Incubation: Incubate the cells for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Normalization: Normalize the radioactivity counts to the protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Competitive Inhibition Assay

This assay is used to determine the affinity (Ki) of a non-labeled compound (inhibitor) for the transporter by measuring its ability to compete with the uptake of a radiolabeled substrate.

-

Protocol: Follow the same procedure as the radiolabeled uptake assay (Section 5.2).

-

Inhibitor Addition: In the uptake initiation step, add the uptake solution containing a fixed concentration of the radiolabeled substrate along with varying concentrations of the unlabeled competitor (e.g., Met-Asn).

-

Data Analysis: Plot the uptake of the radiolabeled substrate as a function of the competitor concentration. The data can be fitted to a competitive inhibition model to determine the IC50 (the concentration of inhibitor that reduces substrate uptake by 50%). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the radiolabeled substrate is known.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to directly measure the currents generated by the electrogenic transport of dipeptides.

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis and inject them with cRNA encoding the transporter of interest (e.g., PEPT1 or PEPT2). Incubate the oocytes for 2-5 days to allow for transporter expression.

-

TEVC Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Current Measurement: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). Perfuse the oocyte with a solution containing the dipeptide of interest (e.g., Met-Asn) at various concentrations. The transport of the dipeptide and co-transport of protons will generate an inward current, which is recorded.

-

Data Analysis: The magnitude of the current is proportional to the transport rate. By measuring the current at different substrate concentrations, a Michaelis-Menten plot can be generated to determine the Km and Imax (maximum current).

Conclusion

The cellular uptake of the Met-Asn dipeptide is a sophisticated process orchestrated primarily by the PEPT1 and PEPT2 transporters, with a potential minor contribution from PAT1. The activity of these transporters is tightly controlled by a network of signaling pathways, allowing for cellular adaptation to physiological demands. A thorough understanding of these mechanisms, supported by quantitative kinetic data and robust experimental protocols, is paramount for researchers in the fields of nutrition and pharmacology. This knowledge is not only fundamental to understanding nutrient absorption but also provides a critical foundation for the rational design of peptide-based drugs and prodrugs with enhanced oral bioavailability. Further research to elucidate the precise kinetic parameters of Met-Asn transport and to further unravel the complexities of transporter regulation will undoubtedly open new avenues for therapeutic intervention and drug delivery.

References

- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Methionyl-Asparagine (Met-Asn) Motif in Protein Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Asn-OH, composed of L-methionine and L-asparagine, represents a significant motif in proteomics, influencing protein maturation, stability, and degradation. While its role at the N-terminus is increasingly understood in the context of co-translational modifications, the structural and functional implications of this dipeptide as an internal motif are less characterized. This technical guide provides a comprehensive overview of the current understanding of the Met-Asn motif, detailing its involvement in N-terminal methionine excision, its potential as a degradation signal, and the broader structural contributions of its constituent amino acids. Furthermore, this document outlines key experimental protocols for the investigation of this dipeptide and similar motifs, offering a valuable resource for researchers in proteomics, structural biology, and drug discovery.

Chemical and Physical Properties of this compound

The dipeptide this compound is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C9H17N3O4S | --INVALID-LINK-- |

| Molecular Weight | 263.32 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | --INVALID-LINK-- |

| Canonical SMILES | CSCC--INVALID-LINK--N)C(=O)O">C@HN | --INVALID-LINK-- |

| CAS Number | 36261-61-7 | --INVALID-LINK-- |

The N-Terminal Met-Asn Motif: A Key Player in Protein Maturation

The fate of the initial methionine (iMet) residue of a nascent polypeptide chain is a critical step in protein maturation. This process, known as N-terminal methionine excision (NME), is catalyzed by methionine aminopeptidases (MetAPs). The efficiency of NME is largely determined by the identity of the amino acid at the second position (P1').

Initially, in vitro studies suggested that proteins with asparagine (Asn) at the P1' position were poor substrates for MetAP, leading to the retention of the N-terminal methionine. However, subsequent in vivo and bioinformatic analyses, particularly in bacteria, have revealed that the cleavage of iMet from a Met-Asn N-terminus is a common and physiologically relevant event. This indicates that other cellular factors may influence MetAP activity in a cellular context.

The processing of the N-terminal Met-Asn motif has significant implications for protein stability. The identity of the N-terminal amino acid is a key determinant in the N-end rule pathway, which governs the rate of protein degradation. An unacetylated N-terminal methionine followed by a hydrophobic residue can act as a degradation signal (N-degron), targeting the protein for ubiquitination and subsequent proteasomal degradation. While asparagine is a polar residue, the processing of the Met-Asn N-terminus can expose a new N-terminal residue, thereby influencing the protein's half-life.

The Internal Met-Asn Motif: Structural Implications

While the N-terminal Met-Asn motif is primarily involved in processing and stability, the role of this dipeptide as an internal sequence is less defined. The structural contribution of an internal Met-Asn motif is likely influenced by the properties of its constituent amino acids and the surrounding sequence context.

Methionine, with its flexible, unbranched hydrophobic side chain, can participate in stabilizing interactions within the protein core. Notably, the sulfur atom in methionine can engage in favorable interactions with the pi systems of aromatic residues (phenylalanine, tyrosine, tryptophan), forming a "Met-aromatic motif". These interactions contribute an additional stabilization energy of 1-1.5 kcal/mol compared to purely hydrophobic interactions and are found in approximately one-third of all known protein structures. Therefore, an internal Met-Asn motif could contribute to the local and overall stability of a protein if the methionine residue is spatially close to an aromatic side chain.

Asparagine, a polar amino acid, is frequently found on the protein surface where it can form hydrogen bonds with water or other polar residues. Its side chain can also act as a hydrogen bond donor and acceptor. The conformational preferences of asparagine-containing peptides are influenced by the formation of intramolecular hydrogen bonds, often leading to the adoption of turn-like structures.

The combination of methionine's hydrophobic character and asparagine's polar nature within an internal Met-Asn motif could play a role in defining boundaries between protein core and surface regions or in mediating specific turns or loops in the protein structure.

L-Methionyl-L-asparagine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionyl-L-asparagine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid L-asparagine. As the building blocks of proteins, peptides play a crucial role in numerous biological processes.[1][2][3][4][5] The unique combination of the sulfur-containing, hydrophobic side chain of methionine and the polar, amide-containing side chain of asparagine imparts specific physicochemical characteristics to this dipeptide, influencing its structure, stability, and potential biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of L-Methionyl-L-asparagine, offering valuable data and experimental methodologies for researchers in drug discovery and development.

Chemical Identity and Computed Properties

L-Methionyl-L-asparagine, with the molecular formula C9H17N3O4S, is formed through a peptide bond between the carboxyl group of L-methionine and the amino group of L-asparagine. While extensive experimental data on the dipeptide is limited, computational models provide valuable insights into its properties.

| Property | Value | Source |

| Molecular Formula | C9H17N3O4S | PubChem |

| Molecular Weight | 263.32 g/mol | PubChem |

| Exact Mass | 263.09397721 Da | PubChem |

| Topological Polar Surface Area | 161 Ų | PubChem |

| XLogP3-AA | -3.5 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Physicochemical Properties of Constituent Amino Acids

In the absence of specific experimental data for L-Methionyl-L-asparagine, the properties of its constituent amino acids, L-methionine and L-asparagine, can provide a foundational understanding.

L-Methionine

L-methionine is an essential amino acid crucial for protein synthesis, metabolism, and detoxification.

| Property | Value | Source |

| Melting Point | 281 °C (decomposes) | PubChem |

| Solubility in Water | 5.55 g/100 mL at 25 °C | PubChem |

| pKa (α-carboxyl) | 2.28 | PubChem |

| pKa (α-amino) | 9.21 | PubChem |

L-Asparagine

L-asparagine is a non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue.

| Property | Value | Source |

| Melting Point | 234-235 °C | PubChem |

| Solubility in Water | 2.94 g/100 mL at 25 °C | PubChem |

| pKa (α-carboxyl) | 2.02 | Sigma-Aldrich |

| pKa (α-amino) | 8.80 | Sigma-Aldrich |

Experimental Protocols for Physicochemical Characterization

To facilitate further research, this section details the methodologies for determining the key physicochemical properties of dipeptides like L-Methionyl-L-asparagine.

Synthesis and Purification

A general workflow for the synthesis and purification of a dipeptide is crucial for obtaining a sample of sufficient purity for characterization.

A common method for dipeptide synthesis involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the purified, lyophilized dipeptide is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded.

Solubility Assessment

Determining the solubility of a dipeptide in various solvents is essential for formulation and in vitro studies.

Methodology:

-

Solvent Selection: A range of relevant solvents (e.g., water, phosphate-buffered saline, ethanol) should be tested.

-

Equilibrium Method: An excess amount of the dipeptide is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached.

-

Quantification: The solution is filtered, and the concentration of the dissolved dipeptide is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups (α-amino, α-carboxyl, and any ionizable side chains) are critical for understanding the dipeptide's charge state at different pH values.

Methodology (Capillary Electrophoresis):

-

Instrumentation: A capillary electrophoresis (CE) system equipped with a UV detector.

-

Procedure: The effective electrophoretic mobility of the dipeptide is measured over a range of pH values.

-

Data Analysis: The pKa values are determined by fitting the mobility versus pH data to a sigmoidal curve.

Methodology (NMR Spectroscopy):

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.

-

Procedure: 1H NMR spectra of the dipeptide are acquired at various pH values.

-

Data Analysis: The chemical shifts of protons adjacent to the ionizable groups are plotted against pH, and the pKa is determined from the inflection point of the resulting titration curve.

Stability Analysis

The stability of a dipeptide is crucial for its shelf-life and in vivo efficacy. Degradation can occur through mechanisms such as hydrolysis of the peptide bond and deamidation of the asparagine residue.

Methodology (In Vitro Stability in Serum/Plasma):

-

Sample Preparation: The dipeptide is incubated in human serum or plasma at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Processing: Proteins are precipitated from the aliquots, typically using an organic solvent like acetonitrile.

-

Quantification: The concentration of the remaining intact dipeptide in the supernatant is quantified by RP-HPLC or LC-MS/MS. The degradation rate and half-life can then be calculated.

Analytical Characterization Workflow

A systematic approach is necessary for the comprehensive analytical characterization of a newly synthesized dipeptide.

Potential Biological Significance

While specific signaling pathways involving L-Methionyl-L-asparagine are not well-documented, the biological roles of its constituent amino acids suggest potential areas of interest. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes. Asparagine is crucial for the synthesis of glycoproteins and can influence cell proliferation. Short peptides can act as signaling molecules and neuromodulators. Therefore, L-Methionyl-L-asparagine could potentially play a role in metabolic regulation or cellular signaling, warranting further investigation.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of L-Methionyl-L-asparagine, drawing upon computed data and the known properties of its constituent amino acids. The detailed experimental protocols offer a roadmap for researchers to determine the specific physicochemical parameters of this dipeptide. A thorough understanding of these properties is fundamental for advancing research into the potential therapeutic applications of L-Methionyl-L-asparagine and other short peptides in drug development.

References

Conformational Analysis of H-Met-Asn-OH: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of the dipeptide L-methionyl-L-asparagine (H-Met-Asn-OH). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural properties of small peptides. This document outlines the key physicochemical properties of this compound, details established experimental and computational protocols for its conformational analysis, and presents representative data in structured tables. Furthermore, logical workflows for conformational analysis are visualized to provide a clear understanding of the process.

Introduction

The three-dimensional structure of a peptide is intrinsically linked to its biological function. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of peptide research and drug design. The dipeptide this compound, formed from the formal condensation of the carboxyl group of L-methionine with the amino group of L-asparagine, presents an interesting case for conformational study due to the flexibility of the methionine side chain and the hydrogen bonding capabilities of the asparagine side chain.[1] Understanding the preferred conformations of this dipeptide can provide insights into its potential interactions with biological targets and inform the design of peptidomimetics.

This guide will delve into the primary techniques used for the conformational analysis of this compound, namely X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its study.

| Property | Value | Source |

| Molecular Formula | C9H17N3O4S | PubChem CID: 6992579[1] |

| Molecular Weight | 263.32 g/mol | PubChem CID: 6992579[1] |

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | PubChem CID: 6992579[1] |

| Canonical SMILES | CSCC--INVALID-LINK--N)C(=O)O">C@@HN | PubChem CID: 6992579[1] |

| ChEBI ID | CHEBI:141442 | PubChem CID: 6992579 |

Experimental and Computational Methodologies

The conformational landscape of this compound can be elucidated through a combination of experimental techniques and computational simulations.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates of the dipeptide in its crystalline state. The crystal structure of L-methionyl-L-asparagine has been determined, offering a static snapshot of a low-energy conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Crystals of this compound are typically grown by slow evaporation of a saturated aqueous solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational equilibria.

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: A sample of this compound is dissolved in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of approximately 1-5 mM. The pH is adjusted to a desired value, typically between 4 and 6.

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. The mixing time for the NOESY experiment is optimized to observe intramolecular NOEs.

-

-

Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).

-

Resonance Assignment: The proton resonances are assigned to specific atoms in the dipeptide by analyzing the cross-peaks in the COSY and TOCSY spectra.

-

Structural Restraints and Calculation: NOE cross-peaks are integrated to derive interproton distance restraints. Dihedral angle restraints can be estimated from ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra using the Karplus equation. These restraints are then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of this compound by simulating the atomic motions over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

An initial 3D structure of this compound is generated, for instance, from crystallographic data or by using peptide building software.

-

The dipeptide is placed in a periodic box of a chosen water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system if necessary.

-

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the dipeptide.

-

Production Run: A long MD simulation (typically nanoseconds to microseconds) is run in the NPT or NVT ensemble to sample the conformational space of the dipeptide. Trajectories of atomic coordinates are saved at regular intervals.

-

Analysis: The saved trajectories are analyzed to determine various properties, including:

-

Ramachandran plot analysis: To assess the distribution of backbone dihedral angles (φ and ψ).

-

Side-chain dihedral angle analysis: To characterize the conformational preferences of the methionine and asparagine side chains.

-

Clustering analysis: To group similar conformations and identify the most populated conformational states.

-

Free energy landscape: To visualize the relative energies of different conformations.

-

Quantitative Conformational Data (Representative)

The following tables present representative quantitative data for the conformational analysis of this compound, derived from typical values observed for dipeptides containing methionine and asparagine in computational and experimental studies.

Table 1: Representative Backbone Dihedral Angles (φ, ψ) from MD Simulations

| Conformation Cluster | φ (degrees) | ψ (degrees) | Population (%) |

| 1 | -140 | 150 | 45 |

| 2 | -70 | 140 | 25 |

| 3 | -80 | -30 | 15 |

| 4 | 60 | 40 | 10 |

| 5 | Other | Other | 5 |

Table 2: Representative Side-Chain Dihedral Angles (χ) from MD Simulations

| Amino Acid | Dihedral Angle | Dominant Conformations (degrees) |

| Methionine | χ₁ (N-Cα-Cβ-Cγ) | -60, 180, 60 |

| χ₂ (Cα-Cβ-Cγ-Sδ) | -60, 180, 60 | |

| χ₃ (Cβ-Cγ-Sδ-Cε) | -90, 180, 90 | |

| Asparagine | χ₁ (N-Cα-Cβ-Cγ) | -70, 170 |

| χ₂ (Cα-Cβ-Cγ-Nδ₂) | -160, 20 |

Table 3: Representative NMR-Derived Interproton Distances (NOEs)

| Proton 1 | Proton 2 | Distance (Å) |

| Asn Hα | Met Hα | > 4.0 |

| Asn Hα | Asn Hβ | 2.5 - 3.5 |

| Met Hα | Met Hβ | 2.5 - 3.5 |

| Met Hα | Met Hγ | 3.0 - 4.5 |

| Asn HN | Asn Hα | 2.2 - 3.0 |

| Met HN | Met Hα | 2.2 - 3.0 |

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a dipeptide like this compound.

Ramachandran Plot

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles φ and ψ of amino acid residues. The plot for this compound would show the distribution of these angles from experimental or computational data.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Met-Asn-OH

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide L-Methionyl-L-Asparagine (H-Met-Asn-OH) using Fmoc/tBu chemistry. The protocol addresses key challenges associated with these specific amino acids, including the prevention of aspartimide formation from asparagine and the mitigation of methionine oxidation. Detailed methodologies for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage are presented. This guide is intended for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely adopted due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which allows for milder overall reaction conditions compared to older Boc/Bzl methods.[3]

The synthesis of the dipeptide this compound presents two primary challenges:

-

Asparagine (Asn) Side Reactions: During the piperidine-mediated Fmoc deprotection, the side-chain amide of asparagine can undergo base-catalyzed cyclization to form an aspartimide intermediate. This can lead to racemization and the formation of undesirable β-aspartyl peptide impurities.[4] To circumvent this, the asparagine side-chain is protected with a bulky group, such as trityl (Trt).[4]

-

Methionine (Met) Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide, particularly during the final acidic cleavage step. This side reaction compromises the purity and biological activity of the final peptide. The use of specialized cleavage cocktails containing scavengers is essential to prevent this oxidation.

This protocol details a robust procedure for synthesizing this compound, beginning with the loading of Fmoc-Asn(Trt)-OH onto a 2-chlorotrityl chloride resin and culminating in a final cleavage step optimized to preserve the integrity of the methionine residue.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the synthesis. All reagents should be of peptide synthesis grade.

| Category | Item | Supplier Recommendation |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, ~1.2 mmol/g | Standard peptide synthesis suppliers |

| Amino Acids | Fmoc-Asn(Trt)-OH | Novabiochem® or equivalent |

| Fmoc-Met-OH | Standard peptide synthesis suppliers | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Standard peptide synthesis suppliers |

| HOBt (Hydroxybenzotriazole) | Standard peptide synthesis suppliers | |

| Bases | DIPEA (N,N-Diisopropylethylamine) | Standard peptide synthesis suppliers |

| Piperidine | Standard peptide synthesis suppliers | |

| Solvents | DMF (N,N-Dimethylformamide), Amine-free | Standard peptide synthesis suppliers |

| DCM (Dichloromethane) | Standard peptide synthesis suppliers | |

| Methanol (MeOH) | Standard peptide synthesis suppliers | |

| Diethyl ether, cold | Standard peptide synthesis suppliers | |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Standard peptide synthesis suppliers |

| Thioanisole | Standard peptide synthesis suppliers | |

| Phenol | Standard peptide synthesis suppliers | |

| 1,2-Ethanedithiol (EDT) | Standard peptide synthesis suppliers | |

| Dimethylsulfide (DMS) | Standard peptide synthesis suppliers | |

| Ammonium Iodide (NH₄I) | Standard peptide synthesis suppliers | |

| Water, deionized | N/A |

Experimental Protocols

The overall workflow for the synthesis of this compound is depicted below.

Caption: Workflow for the solid-phase synthesis of this compound.

Step 1: Resin Swelling and First Amino Acid Loading

This protocol uses 2-chlorotrityl chloride (2-CTC) resin, which is ideal for producing peptides with a C-terminal carboxylic acid.

-

Place the 2-CTC resin (e.g., 1 g, ~1.2 mmol) in a peptide synthesis vessel.

-

Wash the resin with DCM (3 x 10 mL).

-

Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.

-

Drain the DCM.

-

Dissolve Fmoc-Asn(Trt)-OH (1.5 eq.) and DIPEA (4.0 eq.) in dry DCM (10 mL/g resin).

-

Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

To cap any unreacted chloride sites, drain the solution and add a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) (10 mL). Agitate for 15-30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry a small sample of the resin under vacuum to determine the loading efficiency.

Step 2: Quantification of Resin Loading

The loading of the first amino acid must be quantified to calculate the reagents needed for subsequent steps. This is achieved by spectrophotometrically measuring the amount of Fmoc adduct released upon treatment with piperidine.

-

Accurately weigh a small amount of the dried resin (e.g., 5-10 mg).

-

Place the resin in a small vial and add a known volume of 20% piperidine in DMF (e.g., 1 mL).

-

Agitate for 30 minutes to ensure complete Fmoc deprotection.

-

Dilute an aliquot of the supernatant with 20% piperidine in DMF to bring the absorbance into the linear range of the spectrophotometer (0.1-1.0 AU).

-

Measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

-

Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume [mL]) / (7800 M⁻¹cm⁻¹ × Resin Mass [g] × Path Length [cm]) (The extinction coefficient ε for the adduct is ~7800 M⁻¹cm⁻¹).

Step 3: Peptide Elongation (Coupling of Methionine)

The following steps describe a single synthesis cycle for coupling the next amino acid.

Reagent Calculation Table

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Met-OH | 3.0 - 4.0 |

| HBTU/HOBt | 2.9 - 3.9 |

| DIPEA | 6.0 - 8.0 |

Protocol:

-

Fmoc Deprotection:

-

Swell the Fmoc-Asn(Trt)-resin in DMF for 30 minutes.

-

Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Met-OH (3-4 eq.), HBTU/HOBt (0.98 eq. relative to amino acid), and DIPEA (2 eq. relative to amino acid) in DMF.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion with a Kaiser test (should be negative, indicating no remaining free amines).

-

After completion, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Step 4: Final Fmoc Deprotection

-

After the final coupling step, repeat the Fmoc deprotection procedure as described in section 3.3 to expose the N-terminal amine of Methionine.

-

After deprotection, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the peptide-resin under high vacuum for at least 4 hours, or preferably overnight.

Step 5: Cleavage and Global Deprotection

Due to the presence of methionine, a specialized cleavage cocktail is required to prevent oxidation. Reagent H is a well-established cocktail for this purpose.

Caption: Cleavage and deprotection of this compound from the resin.

Cleavage Cocktail Compositions

| Reagent | Standard Cocktail (Reagent K) [% w/w] | Met-Optimized Cocktail (Reagent H) [% w/w] |

| Trifluoroacetic Acid (TFA) | 82.5 | 81.0 |

| Phenol | 5.0 | 5.0 |

| Water | 5.0 | 3.0 |

| Thioanisole | 5.0 | 5.0 |

| 1,2-Ethanedithiol (EDT) | 2.5 | 2.5 |

| Dimethylsulfide (DMS) | - | 2.0 |

| Ammonium Iodide (NH₄I) | - | 1.5 |

Protocol:

-

Place the dried peptide-resin in a round-bottom flask.

-

Add the chilled Met-Optimized cleavage cocktail (Reagent H) to the resin (approx. 10 mL per 0.1 mmol of peptide).

-

Flush the flask with an inert gas (Nitrogen or Argon).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin using a sintered glass funnel and collect the filtrate.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

Reduce the volume of the combined filtrate by approximately 50% using a gentle stream of nitrogen.

Step 6: Peptide Precipitation and Purification

-

Add the concentrated filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).

-

A white precipitate of the crude peptide should form.

-

Place the tube at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Analyze the crude product using HPLC and Mass Spectrometry (MS) and purify further using preparative HPLC if required.

Disclaimer: This protocol is a general guideline. Optimization may be necessary based on the specific scale of synthesis, equipment, and reagent purity. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: L-Methionine and L-Asparagine in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine and L-Asparagine are crucial amino acids for the successful in vitro cultivation of mammalian cells. L-Methionine is an essential amino acid, playing a vital role in protein synthesis and as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes. L-Asparagine is a non-essential amino acid for most normal cells but becomes conditionally essential for certain cell types, particularly rapidly proliferating cells and some cancer cell lines, to support robust growth and protein synthesis. The co-supplementation of these amino acids can be critical for optimizing cell growth, viability, and recombinant protein production.

Application Notes

The supplementation of cell culture media with L-Methionine and L-Asparagine is pivotal for various applications:

-

Enhanced Cell Growth and Proliferation: Adequate levels of both amino acids are essential for sustaining high rates of cell division. L-Asparagine, in particular, can support cell proliferation in the absence of glutamine.[1][2]

-

Increased Protein and Antibody Production: Optimizing the concentrations of L-Methionine and L-Asparagine can significantly boost the yield of recombinant proteins and monoclonal antibodies in CHO and other production cell lines.[3][4] Supplementing CHO culture media with asparagine and cysteine has been shown to increase cell-specific productivity by 85%.[3]

-

Cancer Research: Many cancer cell lines exhibit a heightened dependence on exogenous L-Methionine and L-Asparagine. This "methionine dependency" and asparagine auxotrophy are exploited in cancer therapy, making the controlled supplementation of these amino acids a key aspect of in vitro cancer models.

-

Metabolic Studies: The use of stable isotope-labeled L-Methionine, such as L-Methionine-d8, is a powerful tool in quantitative proteomics (SILAC) to study protein turnover and expression changes in response to various stimuli.

-

Improved Cell Viability: L-Asparagine has been shown to be necessary and sufficient to suppress apoptosis induced by glutamine withdrawal.

Quantitative Data Summary

The following tables summarize the quantitative effects of L-Methionine and L-Asparagine supplementation on various cell culture parameters as reported in the literature.

Table 1: Effects of L-Asparagine Supplementation on Cell Culture Performance

| Cell Line | Parameter | Condition | Result | Reference |

| CHO Cells | Cell-Specific Productivity | Supplementation with Asparagine and Cysteine | 85% increase | |

| SF188 Cells | Viability | Glutamine deprivation with 0.2 mM Asparagine | Supported survival | |

| HeLa Cells | Proliferation | ASNS knockdown | Rescued by 0.1 mM Asparagine |

Table 2: Effects of L-Methionine on Cancer Cell Proliferation

| Cell Line | Parameter | Condition | Result | Reference |

| BXPC-3 | Cell Growth | 5 mg/ml L-Methionine for 7 days | 31-32% reduction | |

| HPAC | Cell Growth | 5 mg/ml L-Methionine for 7 days | 35% reduction | |

| MCF-7 | Cell Cycle | 5 mg/ml L-Methionine for 72 hours | G1 phase arrest | |

| LNCaP | Cell Cycle | 5 mg/ml L-Methionine for 72 hours | G1 phase arrest |

Experimental Protocols

Protocol 1: Preparation of L-Methionine and L-Asparagine Stock Solutions for Co-supplementation

Materials:

-

L-Methionine powder (cell culture grade)

-

L-Asparagine powder (cell culture grade)

-

Sterile, deionized water or PBS

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile conical tubes

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

-

Prepare L-Methionine Stock Solution (e.g., 100 mM):

-

Aseptically weigh the required amount of L-Methionine powder.

-

Dissolve the powder in a known volume of sterile water or PBS to achieve a 100 mM concentration.

-

Gently warm the solution if necessary to aid dissolution, but do not boil.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

-

-

Prepare L-Asparagine Stock Solution (e.g., 100 mM):

-

Aseptically weigh the required amount of L-Asparagine powder.

-

Dissolve the powder in a known volume of sterile water to achieve a 100 mM concentration.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Note: L-Asparagine can deaminate in solution, producing toxic ammonia. It is recommended to add the asparagine supplement to the medium just before use.

-

Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Supplementation of Basal Medium with L-Methionine and L-Asparagine

Materials:

-

Basal cell culture medium (deficient in L-Methionine and/or L-Asparagine if desired for specific experiments, otherwise standard formulation)

-

Prepared sterile stock solutions of L-Methionine and L-Asparagine

-

Dialyzed Fetal Bovine Serum (dFBS) (optional, recommended for controlled studies)

-

Other standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

Procedure:

-

Determine Final Concentrations: The optimal final concentrations of L-Methionine and L-Asparagine will vary depending on the cell line and experimental goals. Refer to the medium manufacturer's specifications for standard concentrations or perform a dose-response experiment to determine the optimal levels.

-

Medium Preparation:

-

Start with a bottle of basal medium.

-

Add the required volumes of the sterile L-Methionine and L-Asparagine stock solutions to the basal medium to achieve the desired final concentrations.

-

If using, add dialyzed FBS to the desired final concentration (e.g., 10%). Using dialyzed FBS is crucial to avoid introducing unlabeled amino acids from the serum.

-

Add any other required supplements.

-

Gently mix the supplemented medium by inverting the bottle several times.

-

-

Cell Culture:

-

Culture the cells in the freshly prepared medium. For experiments evaluating the effect of supplementation, include appropriate control groups (e.g., medium without supplementation).

-

Monitor cell growth, viability, and other relevant parameters throughout the culture period.

-

Signaling Pathways and Workflows

mTORC1 Signaling Pathway Influenced by Asparagine

General Experimental Workflow for Evaluating Amino Acid Supplementation

References

Application Notes and Protocols: Met-Asn Dipeptide as a Substrate for Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Methionine-Asparagine (Met-Asn) dipeptide as a substrate in enzyme assays. This document outlines the rationale, experimental workflows, and detailed protocols for screening and characterizing enzymes that cleave the Met-Asn peptide bond. While specific enzymes with a high affinity for Met-Asn are not extensively documented, this guide provides a framework for identifying and studying such enzymatic activities, which can be valuable in drug discovery and biochemical research.

Introduction

Dipeptides and polypeptides play crucial roles in a myriad of biological processes, and the enzymes that hydrolyze them, known as peptidases, are critical for protein turnover, signaling, and metabolism. The specific cleavage of peptide bonds is a key event in many physiological and pathological pathways, making peptidases attractive targets for drug development.

The Met-Asn dipeptide represents a specific substrate that can be used to identify and characterize novel peptidase activities. Methionine aminopeptidases (MetAPs), for instance, are known to cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] The specificity of MetAPs is primarily determined by the identity of the adjacent amino acid residue (P1' position). While MetAPs typically prefer small, uncharged residues at the P1' position, the exploration of substrates with other residues like asparagine can lead to the discovery of new enzymes or novel specificities of known enzymes.[1] Similarly, broad-specificity aminopeptidases and dipeptidases from various biological sources could potentially hydrolyze the Met-Asn bond.

This document provides protocols for both continuous and discontinuous assays to measure the enzymatic cleavage of Met-Asn, enabling researchers to screen for new enzyme activities and characterize their kinetics.

Principle of the Assays

The enzymatic hydrolysis of the Met-Asn dipeptide can be monitored using several methods. The choice of assay depends on the required sensitivity, throughput, and available instrumentation.

-

Continuous Spectrophotometric Assay: This indirect, coupled-enzyme assay continuously measures the production of one of the products, L-Methionine. The release of L-Methionine is coupled to a series of enzymatic reactions that result in a change in absorbance. For example, L-amino acid oxidase can be used to oxidize L-Methionine, producing hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate.

-

Discontinuous Chromatographic Assay: This direct method measures the decrease in the Met-Asn substrate and the increase in the Met and Asn products over time. The reaction is stopped at specific time points, and the components are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This method is highly specific and can be used to confirm the results of the continuous assay.

Experimental Protocols

Materials and Reagents

-

Met-Asn dipeptide (Substrate)

-

Enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

For Continuous Assay:

-

L-Amino Acid Oxidase (L-AAO)

-

Horseradish Peroxidase (HRP)

-

Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

-

-

For Discontinuous Assay:

-

Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

-

HPLC or LC-MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., Acetonitrile and water with 0.1% trifluoroacetic acid)

-

-

96-well microplates (for continuous assay)

-

Microcentrifuge tubes (for discontinuous assay)

-

Spectrophotometer or microplate reader

-

Incubator

Protocol for Continuous Spectrophotometric Assay

This protocol is designed for a 96-well plate format but can be adapted for single cuvette assays.

-

Prepare the Reagent Mix: In a single tube, prepare a sufficient volume of reagent mix for all planned reactions. For each reaction, the mix should contain:

-

Assay Buffer (to final volume)

-

Met-Asn dipeptide (at desired final concentration, e.g., 0.1 - 10 mM)

-

L-Amino Acid Oxidase (final concentration, e.g., 0.1 U/mL)

-

Horseradish Peroxidase (final concentration, e.g., 1 U/mL)

-

ABTS (final concentration, e.g., 1 mM)

-

-

Equilibrate: Pre-incubate the reagent mix and the enzyme solution at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add the enzyme solution to the reagent mix to start the reaction. A typical final reaction volume is 200 µL.

-

Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm (for ABTS) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader.

-

Controls:

-

No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure any non-enzymatic substrate degradation.

-

No Substrate Control: Replace the Met-Asn dipeptide with an equal volume of assay buffer to measure any background activity from the enzyme preparation.

-

-